molecular formula C78H16 B8249526 ICBA

ICBA

Cat. No.: B8249526
M. Wt: 953.0 g/mol
InChI Key: HQCAMIYWHBVPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indene-C60 bisadduct (ICBA) is a fullerene derivative that has gained significant attention in the field of organic solar cells (OSCs). It is known for its high electron affinity and mobility, making it an excellent electron acceptor material. This compound has been proposed as a promising substitute for phenyl-C61-butyric acid methyl ester (PCBM) due to its easier synthesis and higher open-circuit voltages .

Scientific Research Applications

ICBA has a wide range of scientific research applications, particularly in the field of organic photovoltaics. It is used in bulk heterojunction organic solar cells (OSCs) as an electron acceptor material. This compound has shown promising results in improving the power conversion efficiency (PCE) of OSCs when blended with suitable polymer donors . Additionally, this compound is being explored for its potential in enhancing the performance of ternary bulk heterojunction organic solar cells through IR photon harvesting .

Mechanism of Action

The mechanism of action of ICBA involves its role as an electron acceptor in organic solar cells. By modifying the energies of the frontier electronic levels through chemical substitutions, this compound can increase solubility and improve the morphology of the active layer. This, in turn, enhances the open-circuit voltage and overall efficiency of the solar cells .

Comparison with Similar Compounds

Properties

InChI

InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-68-54-40-30-26-25-29-36-32-22-21-31-35-27-23-24-28-37-33-19-20(44(40)62(68)61-43(19)39(28)53-49(23)57(35)71(75(15,76)67(53)61)65(47(31)32)72(76)58(36)50(25)54)34-38(30)60-52(26)56-42(29)46(22)64-63-45(21)41(27)55-51(24)59(37)73-66(48(33)34)74(60)78(70(56)64)18-10-17(77(73,78)69(55)63)13-7-3-4-8-14(13)18/h1-8,15-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCAMIYWHBVPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C8=C8C6=C6C4=C4C%10=C%11C%12=C%13C%14=C%15C%16=C%17C(=C1C1=C2C2=C%18C%19=C%20C2=C3C8=C2C%20=C(C%10=C26)C2=C%11C3=C%13C%15=C6C%17=C1C%181C6(C3=C2%19)C2CC1C1=CC=CC=C21)C1=C%16C2=C%14C(=C%124)C5=C2C7=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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